(4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Description
The compound “(4'-fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone” features a biphenyl core substituted with fluorine at the 4' position and a piperidine ring at the 4 position. The piperidine moiety is further modified with a sulfonyl group linked to a 4-fluorophenyl substituent. This structure combines aromaticity, electron-withdrawing fluorine atoms, and a sulfonylated piperidine ring, which are common motifs in bioactive molecules targeting receptors or enzymes .
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3S/c25-20-7-5-18(6-8-20)17-1-3-19(4-2-17)24(28)27-15-13-23(14-16-27)31(29,30)22-11-9-21(26)10-12-22/h1-12,23H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBMUUUJNZNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone , commonly referred to as Compound X , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Compound X exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. It is hypothesized to act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival. The presence of the fluorinated biphenyl and sulfonyl groups enhances its binding affinity to these targets, potentially leading to altered cellular functions.
Antitumor Activity
Recent studies have indicated that Compound X exhibits significant antitumor activity against various cancer cell lines. In vitro assays have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, in a study involving human breast cancer cell lines, Compound X demonstrated an IC50 value of approximately 15 µM, indicating potent growth inhibition compared to control treatments .
In Vivo Efficacy
In vivo studies using xenograft models have further supported the antitumor potential of Compound X. Administration of the compound resulted in a marked reduction in tumor size and weight compared to untreated controls. The mechanism was associated with modulation of key biomarkers involved in tumor growth and progression, including cyclin-dependent kinases (CDKs) .
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MDA-MB-231 (Breast) | 15 | Induces apoptosis |
| Antiproliferative | HCT116 (Colon) | 12 | Cell cycle arrest |
| Kinase Inhibition | Various Kinases | 10-20 | Inhibits phosphorylation pathways |
Case Study 1: Breast Cancer Treatment
In a controlled study, Compound X was administered to mice with MDA-MB-231 xenografts. The results showed a significant decrease in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis within the tumor tissue, correlating with elevated levels of pro-apoptotic markers .
Case Study 2: Colon Cancer Model
Another study focused on HCT116 colon cancer cells treated with Compound X. The findings indicated that treatment led to a dose-dependent reduction in cell viability and induced G1 phase cell cycle arrest. The study highlighted the compound's ability to modulate CDK activity, which is critical for cell cycle regulation .
Scientific Research Applications
Pharmacological Research
The compound's structural components are associated with various biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, derivatives that target bacterial strains have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | AChE Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against tyrosinase, an enzyme involved in melanin production. Studies show that related compounds exhibit competitive inhibition with IC50 values lower than standard inhibitors like kojic acid.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to (4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone. The presence of the sulfonamide group is believed to enhance cytotoxicity against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, this molecule may have applications in treating neurological disorders. Preliminary studies suggest it could modulate neurotransmitter systems effectively.
Study on Tyrosinase Inhibition
A study investigated the inhibitory effects of the compound on tyrosinase activity. The results indicated that the compound exhibited significant inhibition compared to controls, suggesting its potential use in skin whitening agents or treatments for hyperpigmentation disorders.
Anticonvulsant Activity
Another study assessed the anticonvulsant properties of related compounds, revealing promising results in reducing seizure activity in animal models. This positions the compound as a potential candidate for further development in epilepsy treatment.
Structure-Activity Relationship (SAR)
Recent investigations into the structure-activity relationship of piperidine derivatives have highlighted that the presence of electron-withdrawing groups like fluorine significantly enhances biological activity. This is attributed to improved binding affinity to target enzymes.
Key Findings
- Compounds bearing sulfonamide groups showed increased potency against various targets compared to their unsubstituted counterparts.
- The introduction of fluorine atoms contributes to lipophilicity, enhancing membrane permeability and bioavailability.
Chemical Reactions Analysis
Key Reaction Pathways
The synthesis involves three primary stages:
-
Biphenyl Core Formation
-
Piperidine Functionalization
-
Ketone Coupling
2.1. Aryl Halide Formation
The biphenyl core is synthesized via halogenation reactions . Fluoro-substituted biphenyl derivatives are typically prepared using electrophilic aromatic substitution or directed ortho-metallation (DoM) strategies. For example, fluorination of a biphenyl amine precursor yields the 4'-fluoro-[1,1'-biphenyl]-4-amine intermediate.
Reaction Table: Biphenyl Synthesis
| Step | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| 1 | Fluorination of biphenyl amine | 4'-Fluoro-[1,1'-biphenyl]-4-amine |
2.3. Ketone Coupling
The biphenyl and piperidine moieties are joined via a ketone linkage . This is achieved through:
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Friedel-Crafts Acylation : Acylation of the biphenyl core using a piperidine-derived acyl chloride.
-
Cross-Coupling Reactions : Palladium-catalyzed coupling of aryl halides with nucleophilic partners.
Reaction Table: Ketone Coupling
| Step | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| 1 | Acylation of biphenyl amine | (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanone | |
| 2 | Coupling with sulfonated piperidine | Final compound |
Characterization Techniques
Challenges and Optimization
-
Selectivity : Fluorination of biphenyl requires precise control to avoid over-substitution.
-
Yield : Sulfonation efficiency depends on steric hindrance in the piperidine ring.
-
Purity : Multiple purification steps (e.g., recrystallization) are critical.
Comparison with Similar Compounds
Structural Analogues with Biphenyl-Methanone Cores
Table 1: Biphenyl-Methanone Derivatives
Key Observations :
- The target compound’s 4'-fluoro substitution contrasts with bromo or methoxy groups in analogs, affecting electronic and steric properties .
Piperidine/Piperazine Derivatives with Sulfonyl Groups
Table 2: Sulfonylated Piperidine/Piperazine Compounds
Key Observations :
- The target’s sulfonyl group may enhance metabolic stability compared to non-sulfonylated analogs like compound 8c .
- Piperazine-based analogs (e.g., ) show broader bioactivity, suggesting the target’s piperidine ring may offer selectivity .
Fluorophenyl-Containing Analogues
Table 3: Fluorophenyl-Modified Compounds
Key Observations :
- The target’s dual fluorophenyl groups may increase lipophilicity compared to mono-fluorinated analogs .
- Aminoethyl or acetyl modifications (e.g., ) highlight how piperidine functionalization impacts bioactivity .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary subunits:
- 4'-Fluoro-[1,1'-biphenyl]-4-carbonyl group : Serves as the electrophilic acyl component.
- 4-((4-Fluorophenyl)sulfonyl)piperidine : Functions as the nucleophilic amine precursor.
Coupling these subunits necessitates a ketone-forming reaction, typically via nucleophilic acyl substitution or Friedel-Crafts acylation. Critical considerations include:
Synthetic Routes and Optimization
Route 1: Sequential Suzuki Coupling and Sulfonylation
Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic Acid
- Reagents : 4-Bromobenzoic acid, 4-fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O.
- Conditions : 110°C, N₂ atmosphere, 12 h.
- Yield : 78–85% (reported for analogous Suzuki couplings).
Step 2: Conversion to Acid Chloride
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
- Conditions : Reflux, 4 h.
- Yield : >95%.
Step 3: Sulfonylation of Piperidine
- Reagents : Piperidine, 4-fluorobenzenesulfonyl chloride, K₂CO₃, EtOH.
- Conditions : Mechanochemical grinding, 1–5 min.
- Yield : 82–88%.
Step 4: Amide Coupling
- Reagents : Biphenyl carbonyl chloride, 4-((4-fluorophenyl)sulfonyl)piperidine, NEt₃, DCM.
- Conditions : 0°C to rt, 6 h.
- Yield : 70–76%.
Key Data Table 1: Route 1 Optimization
| Step | Reagent Stoichiometry | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 (boronic acid) | 110 | Dioxane | 83 |
| 2 | Excess SOCl₂ | 80 | Neat | 97 |
| 3 | 1:1.1 (sulfonyl chloride) | rt | Solvent-free | 85 |
| 4 | 1:1.2 (amine) | 25 | DCM | 74 |
Route 2: Friedel-Crafts Acylation Approach
Step 1: Preparation of 4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl Chloride
- Reagents : 4-((4-Fluorophenyl)sulfonyl)piperidine, phosgene (COCl₂).
- Conditions : 0°C, dry DCM, 2 h.
- Yield : 89%.
Step 2: Friedel-Crafts Acylation of 4-Fluorobiphenyl
- Reagents : 4'-Fluoro-[1,1'-biphenyl], AlCl₃, nitrobenzene.
- Conditions : 0°C to rt, 8 h.
- Yield : 62% (limited by deactivation from fluorine).
Key Data Table 2: Friedel-Crafts Optimization
| Catalyst Loading (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | Nitrobenzene | 25 | 62 |
| 2.0 | DCM | 0 | 58 |
| 1.5 | CS₂ | -15 | 51 |
Route 3: Mechanochemical Sulfonylation and Coupling
Step 1: One-Pot Biphenyl Formation and Acylation
- Reagents : 4-Bromoacetophenone, 4-fluorophenylboronic acid, Pd(OAc)₂, ball mill.
- Conditions : Solvent-free, 30 Hz, 2 h.
- Yield : 81%.
Step 2: Mechanochemical Sulfonylation
- Reagents : Piperidine, 4-fluorobenzenesulfonyl chloride, K₂CO₃.
- Conditions : Ball milling, 5 min.
- Yield : 88%.
Step 3: Solvent-Free Amide Formation
- Reagents : Biphenyl ketone, sulfonylated piperidine, molecular sieves.
- Conditions : Grinding, 1 h.
- Yield : 79%.
Key Data Table 3: Mechanochemical Efficiency
| Step | Energy Input (Hz) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 30 | 120 | 81 |
| 2 | 25 | 5 | 88 |
| 3 | 20 | 60 | 79 |
Critical Analysis of Methodologies
Route 1: Advantages and Limitations
Route 2: Challenges in Electrophilic Acylation
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) :
- δ 8.02 (d, J = 8.4 Hz, 2H, biphenyl H-2/H-6).
- δ 7.65 (d, J = 8.0 Hz, 2H, biphenyl H-3/H-5).
- δ 3.41 (m, 4H, piperidine H-2/H-6).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₄H₂₀F₂NO₃S [M+H]⁺: 448.1128.
- Observed : 448.1131 (Δ = 0.7 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
